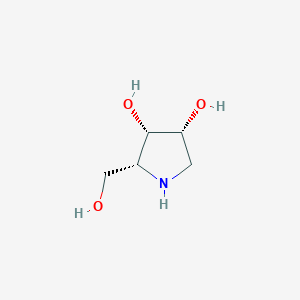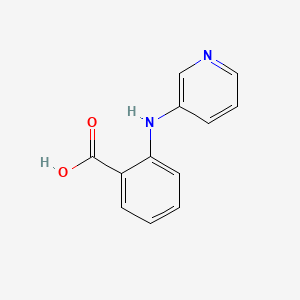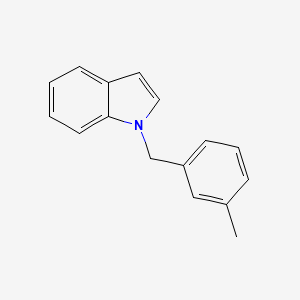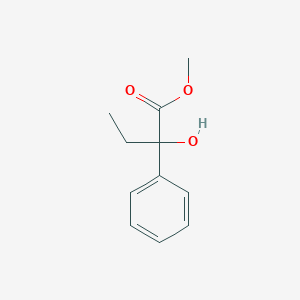
Dideoxy-Imino-Lyxitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dideoxy-Imino-Lyxitol is a synthetic compound belonging to the class of iminosugars, which are analogs of sugars where the ring oxygen is replaced by a nitrogen atom. These compounds are known for their ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This compound has shown potential as an inhibitor of Golgi α-mannosidase II, an enzyme involved in the processing of glycoproteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dideoxy-Imino-Lyxitol typically involves the use of protected sugar hemiacetals as starting materials. A practical approach includes the conversion of these hemiacetals into N-tert-butanesulfinyl glycosylamines, followed by the formation of open-chain aminoalditols. This method is convenient and straightforward, making it a preferred choice for producing these biologically significant scaffolds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Dideoxy-Imino-Lyxitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Dideoxy-Imino-Lyxitol has a wide range of scientific research applications:
Mecanismo De Acción
Dideoxy-Imino-Lyxitol exerts its effects by binding to the active site of glycosidases, particularly Golgi α-mannosidase II. The binding mechanism involves interactions with ionizable amino acids in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition affects the processing of glycoproteins, which can have downstream effects on cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dideoxy-1,5-Imino-D-Xylitol: Another iminosugar with similar inhibitory properties against glycosidases.
Swainsonine: A natural potent inhibitor of glycosidases with a similar core structure to Dideoxy-Imino-Lyxitol.
Uniqueness
This compound is unique due to its specific inhibitory activity against Golgi α-mannosidase II, with minimal off-target effects on related enzymes. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C5H11NO3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4-,5+/m1/s1 |
Clave InChI |
OQEBIHBLFRADNM-WDCZJNDASA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](N1)CO)O)O |
SMILES canónico |
C1C(C(C(N1)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-](/img/structure/B12122855.png)



![5H-Indeno[1,2-d]pyrimidine-2,4-diamine](/img/structure/B12122876.png)
![(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[furan-2-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12122885.png)
![2-methoxy-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12122886.png)
![2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide](/img/structure/B12122890.png)
![(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12122905.png)
![4-Ethyl-5-(3-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12122909.png)




